![molecular formula C8H10O3 B2821322 Methyl 5-oxospiro[2.3]hexane-1-carboxylate CAS No. 1518220-73-9](/img/structure/B2821322.png)

Methyl 5-oxospiro[2.3]hexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

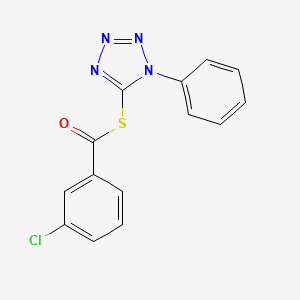

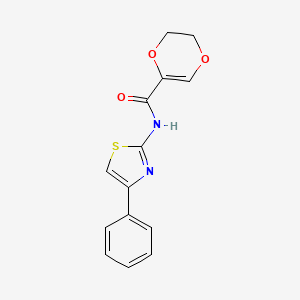

“Methyl 5-oxospiro[2.3]hexane-1-carboxylate” is a chemical compound with the molecular formula C8H10O3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “this compound” involves a prototropic isomerization process . The initial methylenecyclobutanes are converted into the corresponding spirooxiranes in two ways: by successive bromohydroxylation and dehydrobromination, and by direct epoxidation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10O3 . The molecular weight of the compound is 154.16 .Chemical Reactions Analysis

The chemical reactions involving “this compound” include its transformation into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .Aplicaciones Científicas De Investigación

Regioselective Cycloaddition

Methyl 5-oxospiro[2.3]hexane-1-carboxylate derivatives have been obtained through regioselective cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were produced as a mixture of diastereoisomers by a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).

Synthesis of Bioactive Compounds

These compounds have also been explored for the synthesis of bioactive molecules. For example, the synthesis of epi-oxetin, an oxetane-containing beta-amino acid, was achieved via the unique reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes (Blauvelt & Howell, 2008).

Reductive Cleavage and Transformations

The reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to the formation of 1,3-amino alcohols, which undergo subsequent cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Directed Ring-Opening Reactions

Directed ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes with heteroatom nucleophiles have been studied for the selective formation of alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes, indicating a nuanced approach to molecular synthesis (Taboada et al., 2003).

Preparation and Antimalarial Activity

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities, showcasing the potential of these compounds in therapeutic applications (Ningsanont et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 5-oxospiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEMBTUMRGXCCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)

![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)

![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2821259.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)